molecular formula C16H22N2O3 B5369555 3-[(4-ethylphenyl)amino]-1-(3-methoxypropyl)-2,5-pyrrolidinedione

3-[(4-ethylphenyl)amino]-1-(3-methoxypropyl)-2,5-pyrrolidinedione

Cat. No. B5369555
M. Wt: 290.36 g/mol
InChI Key: IHLNQXUUIUCASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-ethylphenyl)amino]-1-(3-methoxypropyl)-2,5-pyrrolidinedione, also known as Etizolam, is a research chemical that belongs to the thienodiazepine class. It was first introduced in Japan in 1983 as a treatment for anxiety and insomnia. Since then, it has gained popularity among researchers due to its unique pharmacological properties.

Mechanism of Action

3-[(4-ethylphenyl)amino]-1-(3-methoxypropyl)-2,5-pyrrolidinedione acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal firing and a reduction in anxiety, sedation, and hypnotic effects.
Biochemical and Physiological Effects
This compound has a short half-life of around 3.5 hours and is rapidly absorbed after oral administration. It is metabolized in the liver and excreted in the urine. It has been shown to produce dose-dependent effects on cognitive function, memory, and psychomotor performance. It can also cause muscle relaxation, respiratory depression, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

3-[(4-ethylphenyl)amino]-1-(3-methoxypropyl)-2,5-pyrrolidinedione has several advantages for research purposes. It has a well-defined pharmacological profile and has been extensively studied in animal and human models. It is also readily available and relatively inexpensive. However, it has limitations as well. It is a controlled substance in some countries and requires special permits for research purposes. Moreover, its use in humans is limited due to its potential for abuse and dependence.

Future Directions

There are several future directions for research on 3-[(4-ethylphenyl)amino]-1-(3-methoxypropyl)-2,5-pyrrolidinedione. One area of interest is its potential as a novel treatment for post-traumatic stress disorder (PTSD). It has been shown to reduce anxiety and fear-related behaviors in animal models of PTSD. Another area of interest is its potential as a treatment for opioid withdrawal syndrome. It has been shown to reduce withdrawal symptoms and cravings in animal models of opioid addiction. Additionally, further studies are needed to elucidate the long-term effects of this compound on cognitive function and memory.

Synthesis Methods

The synthesis of 3-[(4-ethylphenyl)amino]-1-(3-methoxypropyl)-2,5-pyrrolidinedione involves the reaction of 2-ethylamino-2-oxo-1-phenylethyl chloride with 3-hydroxypropyl methyl ketone in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrazine hydrate and acetic anhydride to obtain the final compound.

Scientific Research Applications

3-[(4-ethylphenyl)amino]-1-(3-methoxypropyl)-2,5-pyrrolidinedione has been extensively studied for its anxiolytic, sedative, and hypnotic properties. It has been shown to be effective in treating anxiety disorders, insomnia, and panic attacks. Moreover, it has been used as an adjunct therapy in the treatment of depression and alcohol withdrawal syndrome.

properties

IUPAC Name

3-(4-ethylanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-3-12-5-7-13(8-6-12)17-14-11-15(19)18(16(14)20)9-4-10-21-2/h5-8,14,17H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLNQXUUIUCASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.